molecular formula C6H5ClIN B8132759 2-Chloro-6-iodomethyl-pyridine

2-Chloro-6-iodomethyl-pyridine

Cat. No.: B8132759
M. Wt: 253.47 g/mol
InChI Key: RNEBPIKJZWSSJQ-UHFFFAOYSA-N
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Description

2-Chloro-6-iodomethyl-pyridine is an organic compound with the molecular formula C6H5ClIN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both chlorine and iodine substituents on the pyridine ring makes this compound particularly interesting for various chemical applications, including its use as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodomethyl-pyridine typically involves the halogenation of 6-methylpyridine. One common method is the iodination of 2-chloro-6-methylpyridine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:

2-Chloro-6-methylpyridine+I2+Oxidizing AgentThis compound+By-products\text{2-Chloro-6-methylpyridine} + I_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} + \text{By-products} 2-Chloro-6-methylpyridine+I2​+Oxidizing Agent→this compound+By-products

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodomethyl-pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form 2-chloro-6-methylpyridine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 2-chloro-6-azidomethyl-pyridine or 2-chloro-6-thiocyanatomethyl-pyridine.

    Oxidation: Formation of 2-chloro-6-formylpyridine or 2-chloro-6-carboxypyridine.

    Reduction: Formation of 2-chloro-6-methylpyridine.

Scientific Research Applications

2-Chloro-6-iodomethyl-pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodomethyl-pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The chlorine and iodine atoms can form strong interactions with the active sites of enzymes or receptors, thereby modulating their activity. The compound’s ability to undergo substitution reactions also allows it to form covalent bonds with target molecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyridine: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

    2-Iodo-6-methylpyridine: Lacks the chlorine substituent, affecting its reactivity and interaction with nucleophiles.

    2-Chloro-6-bromomethyl-pyridine: Contains a bromine atom instead of iodine, which can influence its reactivity and the types of reactions it undergoes.

Uniqueness

2-Chloro-6-iodomethyl-pyridine is unique due to the presence of both chlorine and iodine substituents, which provide a combination of reactivity and selectivity in various chemical reactions. This dual halogenation allows for a broader range of synthetic applications compared to its mono-halogenated counterparts.

Properties

IUPAC Name

2-chloro-6-(iodomethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEBPIKJZWSSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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